molecular formula C11H22N2 B3364280 (R)-1-Cyclohexyl-2-methyl-piperazine CAS No. 1134675-36-7

(R)-1-Cyclohexyl-2-methyl-piperazine

Cat. No.: B3364280
CAS No.: 1134675-36-7
M. Wt: 182.31 g/mol
InChI Key: IINAXHUSBGJNTC-SNVBAGLBSA-N
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Description

Significance of Chiral Piperazine (B1678402) Derivatives in Contemporary Chemical Research

Chiral piperazine derivatives are of immense importance in contemporary chemical research, particularly in the realm of drug discovery and development. researchgate.net While many successful drugs contain a piperazine ring, these are often substituted only at the nitrogen positions, leaving the carbon framework unsubstituted. rsc.org The introduction of substituents onto the carbon atoms of the piperazine ring creates chiral centers, opening up vast, unexplored chemical space that is closely related to biologically relevant structures. rsc.org

The strategic introduction of chirality can significantly influence a molecule's properties by:

Modulating Physicochemical Properties: Introducing chiral centers can alter properties like solubility. thieme-connect.com

Enhancing Biological Activity and Selectivity: The three-dimensional arrangement of a chiral molecule allows for more specific interactions with biological targets, potentially leading to increased potency and selectivity. thieme-connect.comnih.gov

Improving Pharmacokinetic Profiles: Chirality can affect a molecule's absorption, distribution, metabolism, and excretion (ADME) characteristics. nih.gov

Researchers are actively developing synthetic methods to efficiently create these structurally diverse chiral piperazines to build libraries of unique compounds for screening and to serve as key building blocks for complex target molecules. nih.govrsc.org These efforts are crucial for discovering novel therapeutics and chemical probes. nih.gov

Stereochemical Considerations in the Design and Application of Chiral Piperazine Compounds

Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in the design of chiral piperazine compounds. The introduction of a substituent on a carbon atom, as in a 2-methyl-piperazine, creates a stereocenter, resulting in different enantiomers (non-superimposable mirror images), such as the (R) and (S) forms. acs.org It is a well-established principle in medicinal chemistry that different enantiomers of a chiral drug can exhibit widely different biological activities, with one enantiomer often being significantly more active or having a different pharmacological profile than the other. mdpi.comnih.gov

The stereochemistry of substituents on the piperazine ring also dictates the molecule's preferred conformation. Piperazine rings typically adopt a chair conformation, but steric interactions can force them into other arrangements, such as a twist-boat conformation. rsc.org These conformational preferences are crucial as they define the spatial orientation of the substituents, which in turn governs how the molecule interacts with its biological target. acs.org

The development of asymmetric synthesis methods that can produce a single, desired enantiomer (an enantiomerically pure compound) is a major focus of modern organic chemistry. rsc.org Such methods are essential for studying the properties of individual enantiomers and for the manufacturing of single-enantiomer drugs. mdpi.comacs.org

(R)-1-Cyclohexyl-2-methyl-piperazine

This compound is a specific chiral piperazine derivative. Its structure features a piperazine ring substituted at one nitrogen atom with a cyclohexyl group and at an adjacent carbon atom with a methyl group. The "(R)" designation specifies the stereochemical configuration at the chiral center (the carbon atom bearing the methyl group).

Chemical and Physical Properties

The specific properties of this compound are detailed below. Data for closely related isomers are included for comparison.

PropertyValue
CAS Number 1134675-36-7 guidechem.com
Molecular Formula C11H22N2 guidechem.com
Molecular Weight 182.31 g/mol guidechem.com
Boiling Point (Predicted) 256.2 ± 8.0 °C chemicalbook.comchemicalbook.com
Density (Predicted) 0.941 ± 0.06 g/cm³ chemicalbook.comchemicalbook.com
pKa (Predicted) 9.29 ± 0.40 chemicalbook.comchemicalbook.com

Synthesis

The asymmetric synthesis of chiral 2-substituted piperazines like this compound is a key challenge that can be addressed through various established strategies in organic chemistry. While a specific documented synthesis for this exact molecule is not detailed in the provided results, general and practical routes have been developed for this class of compounds.

One common and effective approach starts from readily available chiral α-amino acids. rsc.org For instance, a synthetic route could begin with (R)-alanine to establish the desired stereocenter. A multi-step process involving the formation of an orthogonally protected chiral diamine, followed by a key cyclization step, can yield the chiral piperazine core. rsc.org An aza-Michael addition is one such key transformation used for ring formation. rsc.org Once the chiral 2-methylpiperazine (B152721) scaffold is constructed, the final step would be the alkylation of one of the nitrogen atoms with a cyclohexyl group, for example, by reacting the piperazine with a cyclohexyl halide. google.com

Research Findings and Applications

While specific research applications for this compound are not explicitly detailed, its structure is emblematic of scaffolds used in several areas of chemical research.

Asymmetric Catalysis: Chiral piperazines have been successfully employed as catalysts in asymmetric reactions, such as the addition of aldehydes to nitroalkenes, yielding products with high enantiomeric excess. researchgate.net The defined stereochemistry and the presence of basic nitrogen atoms make compounds like this compound potential candidates for use as chiral ligands or organocatalysts.

Medicinal Chemistry Building Block: The piperazine moiety is a cornerstone in drug design. ijrrjournal.com Chiral, carbon-substituted piperazines are highly sought-after building blocks for creating new pharmaceutical candidates. rsc.org For example, a novel series of benzhydrylpiperazine derivatives developed as hCB1 receptor antagonists featured an asymmetric carbon atom, where the (R)-configuration was found to be the more active enantiomer, demonstrating enhanced antagonistic activity and better oral bioavailability. nih.gov This highlights the potential of specific stereoisomers, such as this compound, to serve as a foundational piece in the synthesis of complex, biologically active molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-1-cyclohexyl-2-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c1-10-9-12-7-8-13(10)11-5-3-2-4-6-11/h10-12H,2-9H2,1H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IINAXHUSBGJNTC-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNCCN1C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for R 1 Cyclohexyl 2 Methyl Piperazine

Strategies for Asymmetric Synthesis of Chiral Piperazine (B1678402) Cores

The creation of the chiral center at the C2 position of the piperazine ring is the cornerstone of synthesizing the target compound. The piperazine scaffold is a prevalent motif in pharmacologically active compounds, yet the development of efficient asymmetric syntheses for carbon-substituted piperazines remains a significant area of research. rsc.orgrsc.org Three principal strategies have emerged for obtaining the required (R)-2-methylpiperazine intermediate: classical resolution of a racemic mixture, synthesis from readily available chiral starting materials, and de novo asymmetric cyclization reactions.

Chiral Resolution Techniques for Enantiomeric Separation

Chiral resolution is a classical and widely practiced method for separating a racemic mixture of 2-methylpiperazine (B152721) into its constituent enantiomers. wikipedia.org This technique relies on the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent. The resulting diastereomers exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization. wikipedia.org After separation, the resolving agent is removed to yield the pure enantiomer.

The selection of an appropriate chiral resolving agent is critical for the efficiency of the separation. Agents are typically chiral acids that form salts with the basic nitrogen atoms of the piperazine. An efficient resolution of 2-methylpiperazine has been achieved through complex formation with chiral host compounds, such as (R)-(-)-1-phenyl-1-(o-chlorophenyl)prop-2-yn-1-ol. researchgate.net The feasibility and suitability of different resolution routes are often evaluated to optimize the yield and enantiomeric purity of the desired (R)-2-methylpiperazine. researchgate.net

Table 1: Examples of Chiral Resolving Agents for Amines

Resolving Agent Type of Compound Resolved Principle
Tartaric Acid Racemic amines, Carboxylic acids Forms diastereomeric salts with differing solubilities. wikipedia.org
Brucine Racemic acids Forms diastereomeric salts. wikipedia.org
(+)-Cinchotoxine Racemic tartaric acid Forms diastereomeric salts, historically used by Pasteur. wikipedia.org
(R)-(-)-1-phenyl-1-(o-chlorophenyl)prop-2-yn-1-ol 2-Methylpiperazine Forms a crystalline complex with one enantiomer, allowing separation. researchgate.net

While effective, a significant drawback of chiral resolution is that the maximum theoretical yield for the desired enantiomer is 50%, with the other half of the material being discarded or requiring a separate racemization process for reuse. wikipedia.org

Synthesis from Readily Available Chiral Precursors

To circumvent the inherent waste of chiral resolution, strategies utilizing the "chiral pool" have been developed. These methods start with enantiomerically pure precursors, such as α-amino acids, to construct the chiral piperazine ring. rsc.org The inherent chirality of the starting material is transferred to the final product, precluding the need for a resolution step.

A common approach involves using (R)-alanine as the chiral starting block. For instance, a synthetic route can begin with the conversion of an optically pure amino acid into a suitable diamine precursor, which is then cyclized to form the piperazine ring. google.com One scalable synthesis starts from α-amino acids and, within four steps, yields orthogonally protected, enantiomerically pure 2-substituted piperazines. rsc.org Another reported synthesis of (R)-(+)-2-methylpiperazine begins with R-(−)-phenylglycinol, which acts as a chiral auxiliary. rsc.orgnih.gov

Researchers at Merck developed a synthesis for 2-piperazinecarboxamides starting from commercially available methyl N-β-Boc-l-α,β-diaminopropionate hydrochloride. nih.gov This highlights the industrial relevance of using chiral precursors from the chiral pool for constructing complex piperazine-containing molecules.

De Novo Asymmetric Cyclization Approaches to Piperazine Rings

De novo approaches involve constructing the chiral piperazine ring from acyclic precursors through a cyclization reaction where the stereocenter is set during the ring-forming step. These methods are highly desirable as they can be more convergent and atom-economical.

One such strategy is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, which can be converted into chiral piperazines without loss of optical purity. dicp.ac.cn Another powerful method involves the intramolecular palladium-catalyzed hydroamination of an aminoalkene, synthesized from a homochiral cyclic sulfamidate, to produce 2,6-disubstituted piperazines with high diastereoselectivity. organic-chemistry.org

More recently, iridium-catalyzed hydrogenation of pyrazines activated by alkyl halides has been developed, providing access to a wide range of chiral piperazines. acs.org Additionally, catalytic enantioselective synthesis of α-tertiary piperazin-2-ones has been achieved via asymmetric allylation, which can then be reduced to the corresponding chiral piperazines. nih.govnih.gov These catalytic asymmetric methods represent the forefront of synthetic efficiency for accessing enantiomerically enriched piperazine cores. rsc.org

N-Alkylation and Cyclohexyl Moiety Introduction Protocols

Once the (R)-2-methylpiperazine core is obtained, the final step in the synthesis of the target compound is the introduction of a cyclohexyl group at the N1 position. This is typically achieved through standard N-alkylation techniques, with reductive amination and nucleophilic substitution being the most prominent methods.

Reductive Amination Methodologies for Piperazine Nitrogen Atoms

Reductive amination is a robust and widely used method for forming C-N bonds. mdpi.com In the context of synthesizing (R)-1-Cyclohexyl-2-methyl-piperazine, this involves the reaction of (R)-2-methylpiperazine with cyclohexanone. The reaction proceeds via the initial formation of an enamine or iminium ion intermediate, which is then reduced in situ to the final alkylated amine.

The process requires a suitable reducing agent that is capable of reducing the iminium ion intermediate without reducing the ketone starting material. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are commonly used for this purpose due to their mild reactivity. youtube.com The reaction is typically performed under mild acidic conditions, which facilitate the formation of the iminium intermediate. youtube.com This one-pot procedure is highly efficient for producing N-substituted piperazines. nih.gov For industrial applications, catalytic reductive amination using heterogeneous catalysts like Palladium on carbon (Pd/C) with hydrogen gas is also a viable and atom-economical alternative. nih.gov

Nucleophilic Substitution Reactions on Piperazine Derivatives

An alternative and straightforward method for introducing the cyclohexyl group is through a direct nucleophilic substitution reaction. This involves reacting the (R)-2-methylpiperazine with a cyclohexyl electrophile, such as cyclohexyl halide (e.g., cyclohexyl bromide or iodide).

In this reaction, the secondary amine of the piperazine acts as the nucleophile, displacing the leaving group on the cyclohexyl ring. To drive the reaction to completion and neutralize the acid byproduct (HX), a base is typically added. A common procedure involves the reaction of a Boc-protected piperazine with a cyclohexyl halide in the presence of an inorganic base, followed by deprotection of the Boc group under acidic conditions. google.com The choice of solvent, base, and reaction temperature can be optimized to maximize the yield of the desired N-alkylated product. While effective, this method can sometimes be limited by the lower reactivity of secondary halides like cyclohexyl bromide in SN2 reactions.

Table 2: Comparison of N-Cyclohexylation Methods

Method Key Reagents Key Intermediate Advantages
Reductive Amination (R)-2-methylpiperazine, Cyclohexanone, NaBH(OAc)3 or H2/Pd-C Iminium ion One-pot procedure, high efficiency. nih.gov
Nucleophilic Substitution (R)-2-methylpiperazine, Cyclohexyl halide, Base (e.g., K2CO3) N/A (Direct displacement) Straightforward, uses readily available reagents. google.com

Catalytic and Advanced Synthetic Procedures

Modern synthetic chemistry offers several powerful techniques for the construction of N-heterocycles. These methods often provide advantages in terms of yield, selectivity, and milder reaction conditions compared to classical approaches.

Transition Metal-Catalyzed Coupling and Cyclization Reactions (e.g., Palladium-Catalyzed Carboamination)

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds by enabling transformations that are otherwise challenging. mdpi.commdpi.com These methods facilitate the construction of complex cyclic systems through selective and efficient bond-forming reactions. mdpi.com For the synthesis of a substituted piperazine like this compound, palladium-catalyzed reactions are particularly relevant.

A plausible approach involves a palladium-catalyzed carboamination. This type of reaction can create two new bonds in a single step, leading to the formation of the piperazine ring. For instance, a dearomative 1,4-carboamination strategy has been developed for arenes, which proceeds via an arenophile-based cycloaddition followed by a palladium-catalyzed nucleophilic opening of the resulting cycloadduct. lookchem.com This method yields syn-1,4-difunctionalized products with high selectivity. lookchem.com While not explicitly demonstrated for this compound, this methodology could potentially be adapted. The key would be the design of a suitable chiral precursor that, upon cyclization, would yield the desired (R)-stereochemistry at the C-2 position.

The general utility of transition metal-catalyzed cycloadditions has been shown to be effective even where thermal Diels-Alder reactions are not feasible, proceeding under significantly milder conditions. williams.edu The choice of ligand is crucial in these reactions, with bidentate ligands often showing superior performance in combination with a palladium source like Pd(dba)₂. lookchem.com

Parameter Description Potential Application to Target Synthesis
Catalyst System Palladium source (e.g., Pd(dba)₂) with a bidentate phosphine (B1218219) ligand (e.g., dppb). lookchem.comTo catalyze the key C-N and C-C bond-forming cyclization step.
Precursors A chiral N-allyl-N-(2-aminopropyl)aniline derivative with a cyclohexyl group on one of the nitrogens.The chiral center on the aminopropyl moiety would direct the stereochemistry to form the (R)-enantiomer.
Reaction Type Intramolecular carboamination or related coupling/cyclization.To form the piperazine ring from a linear precursor.

Solid-Phase Synthetic Applications for Piperazine Libraries

Solid-phase synthesis is a powerful tool for the generation of chemical libraries, which are collections of structurally related compounds. nih.gov This technique simplifies purification by immobilizing the growing molecule on a solid support, allowing for the use of excess reagents to drive reactions to completion. nih.govnih.gov The synthesis of piperazine and piperazinedione libraries has been successfully demonstrated using this approach. nih.gov

An efficient solid-phase synthesis of mono-N-substituted piperazines has been developed, which relies on the selective reduction of a borane (B79455) amide bond in the presence of a carbamate (B1207046) resin linkage. nih.gov This methodology could be adapted for the synthesis of a library that includes this compound. The process would involve attaching a suitable building block to a solid support, followed by a series of reactions to construct the piperazine ring and introduce the desired substituents. The final product is then cleaved from the resin. nih.gov

The use of polymeric activated tetrafluorophenol (TFP) reagents allows for the diversification of N-monosubstituted piperazines to create arrays of amides and sulfonamides. nih.gov This highlights the flexibility of solid-phase synthesis in generating a wide range of derivatives for biological screening.

Resin Type Key Transformation Relevance to this compound
Kaiser oxime resin nih.govIntramolecular displacement and cleavage from the support under mild conditions. nih.govCould be used to generate a library of piperazinediones, which can then be reduced to the corresponding piperazines.
Merrifield/hydroxythiophenol resin mdpi.comAttachment of a carboxylic acid-functionalized scaffold. mdpi.comA suitable chiral precursor containing the (R)-2-methylpiperazine core could be attached and subsequently N-functionalized with a cyclohexyl group.
Wang resin mdpi.comUsed in the synthesis of pyrazole-fused benzopyrans, demonstrating its utility in multi-step solid-phase synthesis. mdpi.comCould potentially be used to anchor a chiral building block for the synthesis of the target molecule.

Photocatalytic Strategies in Saturated N-Heterocycle Synthesis

Photocatalysis has emerged as a green and efficient method for driving chemical reactions using light. The synthesis of 2-methylpiperazine has been achieved through the UV irradiation of N-(β-hydroxypropyl)ethylenediamine in the presence of a semiconductor–zeolite composite catalyst. iitm.ac.inrsc.org This intramolecular cyclization proceeds at ambient temperature and offers a novel route to piperazine derivatives. iitm.ac.in

In this reported method, a 5 wt% TiO₂–Hβ composite photocatalyst demonstrated the highest yield of 2-methylpiperazine. iitm.ac.inrsc.org The reaction mechanism is proposed to involve the photocatalytically generated radicals leading to cyclization, dehydrogenation, and dehydration. iitm.ac.in To apply this strategy to the synthesis of this compound, a chiral starting material such as (R)-N¹-cyclohexyl-1-aminopropan-2-ol would be required. The subsequent reaction with an appropriate amino-component followed by photocatalytic cyclization could potentially yield the desired product. The stereochemical integrity during the photocatalytic process would be a critical aspect to investigate.

Catalyst Starting Material (for 2-methylpiperazine) Proposed Starting Material for Target Conditions
5 wt% TiO₂–Hβ composite iitm.ac.inrsc.orgN-(β-hydroxypropyl)ethylenediamine iitm.ac.inrsc.orgA chiral precursor containing the N-cyclohexyl and 2-methyl groups.UV irradiation in a non-aqueous suspension with O₂. iitm.ac.in
CdS–zeolite composite iitm.ac.inN-(β-hydroxypropyl)ethylenediamine iitm.ac.inA chiral precursor containing the N-cyclohexyl and 2-methyl groups.UV irradiation in a non-aqueous suspension with O₂. iitm.ac.in
ZnO–zeolite composite iitm.ac.inN-(β-hydroxypropyl)ethylenediamine iitm.ac.inA chiral precursor containing the N-cyclohexyl and 2-methyl groups.UV irradiation in a non-aqueous suspension with O₂. iitm.ac.in

Chemical Reactivity and Derivatization of R 1 Cyclohexyl 2 Methyl Piperazine

Electrophilic and Nucleophilic Transformations at Nitrogen and Carbon Centers

The piperazine (B1678402) ring of (R)-1-cyclohexyl-2-methyl-piperazine possesses two nitrogen atoms with distinct electronic and steric environments, leading to differential reactivity towards electrophiles. The secondary amine (N4) is generally more nucleophilic and less sterically hindered than the tertiary amine (N1), which is shielded by the bulky cyclohexyl group. This difference allows for selective functionalization.

N-Alkylation and N-Acylation: The more accessible secondary amine readily undergoes N-alkylation with various alkyl halides. These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide formed. Similarly, N-acylation with acyl chlorides or anhydrides proceeds efficiently at the N4 position, yielding the corresponding amides. The introduction of the first acyl group can reduce the nucleophilicity of the remaining amine, often allowing for mono-acylation to be achieved with high selectivity.

Reductive amination represents another key method for N-alkylation, providing a pathway to a wide array of N-substituted derivatives. This method involves the reaction of the secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ.

Reaction TypeReagentPosition of ReactionProduct Type
N-AlkylationAlkyl Halide (e.g., R-Br)N4N4-Alkyl- this compound
N-AcylationAcyl Chloride (e.g., R-COCl)N4N4-Acyl- this compound
Reductive AminationAldehyde/Ketone, Reducing AgentN4N4-Substituted- this compound

Reactivity of Carbon Centers: While the nitrogen atoms are the primary sites for electrophilic attack, the carbon atoms of the piperazine ring can also participate in reactions. The C-H bonds adjacent to the nitrogen atoms can be functionalized through modern synthetic methods such as photoredox catalysis. This allows for the direct introduction of aryl or vinyl groups at the α-position to the nitrogen, expanding the structural diversity of the derivatives. The methyl group at the C2 position, while generally less reactive, could potentially undergo functionalization through radical-based reactions, although this is less common.

Functional Group Interconversions on the Piperazine Ring and Substituents

Functional group interconversions (FGI) are crucial for elaborating the core structure of this compound into more complex molecules. These transformations can be performed on substituents introduced at the nitrogen or carbon atoms.

For instance, a derivative bearing a carboxylate group, introduced via acylation with a suitable reagent, can be converted into an amide through standard peptide coupling protocols. An introduced nitroaryl group can be reduced to an aniline, which can then be further functionalized. Similarly, an ester substituent can be hydrolyzed to a carboxylic acid or reduced to an alcohol, providing a handle for further diversification. The conversion of alcohols to better leaving groups, such as tosylates or mesylates, facilitates subsequent nucleophilic substitution reactions.

Initial Functional GroupReagent/ConditionConverted Functional Group
Ester (-COOR)LiAlH4Alcohol (-CH2OH)
Ester (-COOR)NaOH, H2OCarboxylic Acid (-COOH)
Nitroaryl (-Ar-NO2)H2, Pd/CAminoaryl (-Ar-NH2)
Carboxylic Acid (-COOH)Amine, Coupling AgentAmide (-CONHR)
Alcohol (-OH)TsCl, PyridineTosylate (-OTs)

Formation of Complex Molecular Architectures and Hybrid Systems

The unique stereochemistry and bifunctional nature of this compound make it a valuable building block for the synthesis of complex molecular architectures, including oligomers, macrocycles, and molecular libraries for drug discovery.

Oligomerization and Macrocyclization Potential of Piperazine Units

The presence of two distinct nitrogen atoms allows this compound to act as a monomer unit in polymerization and macrocyclization reactions. The ability to selectively functionalize the N4-position while leaving the N1-position intact (or vice-versa under specific conditions) is key to these strategies.

Piperazine derivatives have been successfully incorporated into various macrocyclic frameworks. These macrocycles can be synthesized through methods such as templated reactions or high-dilution techniques to favor intramolecular cyclization over intermolecular polymerization. The rigidity and defined stereochemistry of the this compound unit can impart specific conformational preferences to the resulting macrocycle, which is a desirable feature in the design of host molecules and bioactive compounds.

The iterative coupling of piperazine-based building blocks can lead to the formation of sequence-defined oligomers. Solid-phase synthesis has been employed to create libraries of such oligomers, where the chirality of the piperazine unit plays a crucial role in defining the three-dimensional structure of the resulting polymer.

Derivatization for Combinatorial Chemistry and Molecular Library Synthesis

The piperazine scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds. This compound, with its multiple points of diversity (the N4-position, the cyclohexyl ring, and the methyl group), is an ideal scaffold for the construction of combinatorial libraries.

The "mix-and-split" strategy in combinatorial synthesis can be effectively applied to this molecule. For example, a library can be generated by reacting a set of diverse acyl chlorides with the N4-amine of (R)-1-cyclohexyl

Mechanistic and Theoretical Investigations of R 1 Cyclohexyl 2 Methyl Piperazine

Elucidation of Reaction Mechanisms Involving Piperazine (B1678402) Intermediates

The reactivity of the piperazine core is central to understanding the chemical transformations involving (R)-1-cyclohexyl-2-methyl-piperazine. The two nitrogen atoms of the piperazine ring can participate in a variety of reactions, including acylation, alkylation, and oxidation, often proceeding through distinct intermediates. usask.ca The elucidation of these reaction pathways relies heavily on a combination of spectroscopic, spectrometric, and isotopic labeling techniques.

Spectroscopic and spectrometric methods are indispensable for identifying reactants, products, and transient intermediates in reactions involving piperazine derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed structural and electronic information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for structural elucidation. For N-substituted piperazines, temperature-dependent NMR studies are particularly insightful for analyzing conformational dynamics, such as the interconversion between different chair conformations and the restricted rotation around amide bonds if present. rsc.orgresearchgate.netrsc.org These studies allow for the calculation of activation energy barriers (ΔG‡) for processes like ring inversion, which typically range from 56 to 80 kJ mol⁻¹. rsc.orgresearchgate.netnih.gov For a molecule like this compound, NMR would be crucial for confirming the relative stereochemistry of the substituents and analyzing the conformational equilibrium.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups and their bonding environments. Characteristic vibrations of the piperazine ring, such as N-H stretching (for secondary amines), C-H stretching, and C-N stretching, provide a spectroscopic fingerprint of the molecule. nih.gov Changes in these vibrational frequencies during a reaction can signal the formation of intermediates and products.

Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is a powerful tool for separating and identifying piperazine derivatives and their metabolites, even at very low concentrations. usask.canih.gov The fragmentation patterns observed in MS provide critical information about the molecular structure. Common fragmentation pathways for piperazine derivatives involve the cleavage of C-N bonds within the piperazine ring or bonds connecting substituents to the ring. xml-journal.netresearchgate.net For instance, the presence of a benzyl (B1604629) group often leads to a characteristic m/z 91 fragment, while other substitutions produce their own unique fragmentation signatures. xml-journal.netresearchgate.net Analysis of these patterns helps in the structural confirmation of reaction products and the elucidation of reaction mechanisms. usask.caxml-journal.net

Spectroscopic TechniqueInformation Gained for Piperazine DerivativesTypical Data/Ranges
¹H NMR Structural confirmation, stereochemistry, conformational analysis. researchgate.netrsc.orgPiperazine ring protons typically appear at δ 2.3-4.0 ppm. dergipark.org.tr
¹³C NMR Carbon skeleton mapping, identification of isomers. dergipark.org.trPiperazine ring carbons appear at δ ~50-60 ppm. dergipark.org.tr
IR Spectroscopy Functional group identification (N-H, C-H, C-N).N-H stretch: ~3220-3500 cm⁻¹; C-N stretch: ~1030-1323 cm⁻¹.
Mass Spectrometry Molecular weight, elemental composition, structural fragmentation. xml-journal.netFragmentation often involves cleavage of the piperazine ring (e.g., loss of C₂H₄N) or substituent bonds. xml-journal.netresearchgate.net

Deuterium (B1214612) labeling is a powerful technique used to trace the path of atoms through a chemical reaction and to probe reaction mechanisms by observing the kinetic isotope effect (KIE). researchgate.netlibretexts.orgprinceton.edu The KIE is the change in reaction rate that occurs when an atom in the reactants is replaced with one of its heavier isotopes, such as replacing hydrogen with deuterium. libretexts.orgwikipedia.org

In the context of piperazine chemistry, deuterium-labeled analogues are synthesized to serve several key purposes:

Mechanistic Elucidation: By strategically placing deuterium atoms, chemists can determine which specific C-H or N-H bonds are broken in the rate-determining step of a reaction. researchgate.netresearchgate.net A significant kH/kD ratio (typically > 2) indicates that the bond to the isotope is broken during this step (a primary KIE). libretexts.orgepfl.ch

Metabolic and Pharmacokinetic Studies: Deuterated piperazine derivatives are frequently used as internal standards in quantitative analysis (e.g., by GC-MS or LC-MS) to accurately measure the levels of a drug and its metabolites in biological samples. usask.canih.gov

Understanding Mass Spectral Fragmentation: The availability of deuterated analogues has been instrumental in elucidating new electron impact mass spectral fragmentation pathways for complex piperazine-containing molecules. usask.ca By observing the mass shifts in fragments from the labeled versus unlabeled compound, the origin of each fragment can be determined with high confidence. usask.ca

The synthesis of deuterated piperazines often involves the reduction of suitable amide or imide precursors using a deuterium source, such as lithium aluminum deuteride (B1239839) (LiAlH₄). usask.ca For example, a piperazine ring can be labeled via the reduction of a piperazine-dione intermediate. usask.ca Such synthetic strategies could be adapted to produce deuterated this compound to investigate its specific reaction mechanisms and metabolic fate.

Computational Chemistry Approaches for Structural and Electronic Characterization

Computational chemistry provides powerful tools for predicting and interpreting the molecular structure, electronic properties, and reactivity of molecules like this compound, often complementing experimental findings. nih.govacs.org

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. dergipark.org.trdergipark.org.tr DFT calculations can accurately predict a variety of properties, including optimized molecular geometries, reaction energies, and activation barriers for chemical reactions. acs.org For piperazine derivatives, DFT has been employed to study reaction mechanisms, such as the atmospheric degradation initiated by OH radicals and the process of CO₂ absorption. acs.orgnih.gov These studies calculate the energies of reactants, transition states, and products to map out the most likely reaction pathways. acs.org For this compound, DFT calculations would be invaluable for predicting its stable conformations and understanding its electronic properties, which govern its reactivity.

Building on the electronic structure obtained from DFT, further analyses can predict reactive behavior.

Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the electron density surface of a molecule, providing a guide to its reactive sites. researchgate.netresearchgate.netbiomedpharmajournal.org Regions of negative potential (typically colored red or orange) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. biomedpharmajournal.orgunar.ac.id For a piperazine derivative, the lone pairs on the nitrogen atoms are expected to be regions of high negative potential, highlighting their nucleophilic character. biomedpharmajournal.org

Frontier Molecular Orbital (FMO) Analysis: FMO theory examines the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and distribution of these orbitals are key to understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of molecular stability; a smaller gap suggests higher reactivity. dergipark.org.tr Analysis of the HOMO and LUMO distributions on this compound would identify the primary sites for electron donation (from the HOMO) and acceptance (to the LUMO), thereby predicting its behavior in various chemical reactions. dergipark.org.trdergipark.org.tr

Computational MethodApplication to Piperazine DerivativesPredicted Information
Density Functional Theory (DFT) Calculation of electronic structure, geometry optimization, reaction energetics. dergipark.org.trdergipark.org.trStable conformers, activation energy barriers, thermodynamic properties.
Molecular Electrostatic Potential (MEP) Identification of nucleophilic and electrophilic sites. researchgate.netbiomedpharmajournal.orgMaps of electron-rich (e.g., nitrogen lone pairs) and electron-poor regions.
Frontier Molecular Orbital (FMO) Prediction of reactivity and reaction pathways. dergipark.org.trHOMO-LUMO energy gap, sites for electron donation/acceptance.

The three-dimensional structure of chiral piperazines is critical to their function, particularly in biological systems where specific stereochemistry is often required for receptor binding. nih.gov The piperazine ring is flexible and can exist in several conformations, primarily the chair, boat, and twist-boat forms.

Conformational Preferences: The chair conformation is generally the most thermodynamically stable. ias.ac.in However, the presence of substituents can influence the conformational equilibrium. Computational and experimental studies on 1-acyl-2-substituted piperazines have shown a preference for the substituent at the 2-position to adopt an axial orientation. nih.gov This preference can be further stabilized by factors such as intramolecular hydrogen bonding. nih.gov For this compound, the bulky cyclohexyl group at N-1 and the methyl group at C-2 would create specific steric interactions, and computational modeling would be essential to determine the preferred low-energy conformations.

Theoretical Kinetics and Thermodynamics of Chemical Transformations

While computational chemistry is a powerful tool for investigating reaction mechanisms, activation energies, and thermodynamic stabilities of chemical compounds, it appears that this compound has not been the subject of such detailed published studies. Research in this area tends to focus on broader classes of piperazine derivatives or more complex molecules containing this moiety, often in the context of pharmaceutical development or CO2 capture.

Therefore, the presentation of detailed research findings, including data tables on theoretical kinetics and thermodynamics for chemical transformations of this compound, is not possible at this time due to the absence of the necessary primary research data.

Further theoretical investigations would be required to elucidate the kinetic and thermodynamic profiles of this compound's chemical reactions. Such studies would likely involve the use of computational methods like Density Functional Theory (DFT) to model reaction pathways and calculate key parameters such as:

Activation Energy (Ea): The minimum energy required to initiate a chemical reaction.

Enthalpy of Reaction (ΔH): The change in heat content of a system during a reaction.

Entropy of Reaction (ΔS): The change in the degree of disorder of a system during a reaction.

Gibbs Free Energy of Reaction (ΔG): A measure of the spontaneity of a reaction.

Without published research focusing specifically on this compound, any discussion on these parameters would be purely speculative and would not adhere to the required standards of scientific accuracy.

Applications of R 1 Cyclohexyl 2 Methyl Piperazine in Advanced Chemical Research

Role as a Chiral Building Block in Complex Organic Molecule Synthesis

Chiral building blocks are essential components in modern drug discovery and organic synthesis, as the biological activity of a molecule often depends on its specific three-dimensional arrangement. nih.gov (R)-1-Cyclohexyl-2-methyl-piperazine is a valuable chiral synthon, providing a pre-defined stereocenter that chemists can incorporate into larger, more complex molecules. The synthesis of such chiral compounds from non-chiral starting materials often relies on sophisticated techniques like asymmetric hydrogenation or epoxidation using chiral metal catalysts. nih.govnih.govresearchgate.net

The structure of this compound is particularly advantageous. It possesses two nitrogen atoms with distinct chemical environments: one is a tertiary amine substituted with a bulky, lipophilic cyclohexyl group, while the other is a secondary amine that serves as a reactive handle for further chemical modification. This inherent asymmetry and functional group differentiation allow for regioselective reactions, enabling chemists to build molecular complexity in a controlled and predictable manner. Its use as a building block facilitates the efficient production of complex chiral drug candidates. nih.gov The general utility of chiral 2-methylpiperazine (B152721) in organic synthesis is widely recognized. researchgate.net

Design and Development of Chiral Ligands and Organocatalysts

The unique structural features of this compound make it an excellent scaffold for the design of novel chiral ligands and organocatalysts.

Asymmetric catalysis is a powerful tool for synthesizing enantiomerically pure compounds. The effectiveness of this process relies on a chiral catalyst that can influence the stereochemical outcome of a reaction. nih.gov Ligands derived from this compound are well-suited for this purpose. The two nitrogen atoms can act as a bidentate chelate, binding to a metal center. The presence of the stereogenic center at the C2 position, influenced by the adjacent methyl group, creates a fixed, asymmetric environment around the coordinated metal. This chiral pocket can effectively discriminate between different transition states, leading to the preferential formation of one enantiomer of the product. The development of peptide-based catalysts has demonstrated the efficacy of using chiral structures to induce high levels of enantioselectivity in reactions like epoxidations. nih.gov

The piperazine (B1678402) moiety is a common structural element in ligands designed for coordination chemistry. evitachem.com The this compound scaffold offers specific advantages for creating sophisticated metal complexes. The differential substitution on its two nitrogen atoms allows for the creation of ligands with tunable steric and electronic properties. For instance, the unsubstituted secondary amine can be functionalized with other coordinating groups, leading to multidentate ligands capable of forming stable, well-defined complexes with a variety of metals. The bulky cyclohexyl group provides steric hindrance that can be used to control the coordination number and geometry of the metal center, as well as to protect it from unwanted side reactions.

Development of Molecular Probes and Chemical Tools for Research (e.g., Fluorescent Derivatives)

Molecular probes are indispensable tools for visualizing and studying biological processes in real-time. The development of derivatives of this compound as molecular probes is a promising area of research. By attaching a reporter group, such as a fluorescent dye, to the scaffold, researchers can create tools to track the molecule's distribution and interaction with biological targets.

Research on structurally related N-cyclohexylpiperazine derivatives has shown that they can be successfully converted into fluorescent probes and tracers for Positron Emission Tomography (PET) to study sigma (σ) receptors, which are often overexpressed in tumor cells. researchgate.netnih.gov The secondary amine on the this compound ring provides a convenient attachment point for various probes without significantly altering the core structure responsible for target binding. This allows for the creation of chemical tools to investigate cellular mechanisms and for potential diagnostic applications. researchgate.net

Table 1: Potential Fluorescent Probes for Derivatizing this compound

Fluorescent Probe Reporter Type Potential Research Application
Dansyl Chloride Fluorophore Probing binding site polarity; Fluorescence microscopy
NBD Chloride (4-Chloro-7-nitrobenzofurazan) Fluorophore Studying cellular uptake and distribution researchgate.net
Fluorescein Isothiocyanate (FITC) Fluorophore Flow cytometry; Immunofluorescence

Contribution to Novel Scaffold Discovery and Chemical Space Exploration

The concept of "chemical space" refers to the vast number of possible molecules that could theoretically be created. acs.org Exploring this space is crucial for discovering novel drugs and chemical entities with desired properties. youtube.com The piperazine moiety is considered a "privileged scaffold" because its structure appears frequently in successful drugs, suggesting it provides an optimal framework for interacting with biological targets. nih.gov

This compound is an exemplary starting point for novel scaffold discovery. It combines several key features:

Structural Rigidity and Chirality: The chiral piperazine ring provides a conformationally constrained and stereochemically defined core.

Lipophilicity: The cyclohexyl group imparts significant lipophilic character, which can be crucial for membrane permeability.

Tunability: The secondary amine is a versatile functional handle that allows for the attachment of a wide array of chemical groups through techniques like combinatorial chemistry.

By systematically modifying this scaffold, chemists can generate large libraries of diverse compounds. This approach speeds up the drug discovery process by efficiently exploring chemical space to identify molecules with new or improved biological activities. youtube.com The introduction of a methyl group at the 2-position of a piperidine (B6355638) ring, a related scaffold, has been shown to effectively prolong the half-life of drug candidates in pharmacokinetic studies. thieme-connect.com

Table 2: Exploring Chemical Space via N4-Substitution of the Piperazine Scaffold

Substituent (R-Group) at N4 Chemical Property Introduced Potential Therapeutic Area Explored
Aromatic Rings (e.g., Phenyl, Pyridyl) π-stacking interactions, H-bond acceptors CNS disorders, Oncology
Polar Groups (e.g., -CH₂CH₂OH) Increased hydrophilicity, H-bonding Improved solubility and metabolic profiles
Basic Amines (e.g., -CH₂-Morpholine) Additional basic center, salt formation Modulating pKa, improving oral absorption

Advanced Analytical and Characterization Methodologies for R 1 Cyclohexyl 2 Methyl Piperazine

Comprehensive Spectroscopic Characterization (NMR, IR, Mass Spectrometry)

Spectroscopic methods are indispensable for confirming the molecular structure and bonding arrangement of (R)-1-Cyclohexyl-2-methyl-piperazine. Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide complementary information to build a complete structural profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule. However, the NMR spectra of N-substituted piperazines can be complex. nih.govrsc.org This complexity arises from two primary dynamic phenomena: the restricted rotation around the N-C bonds and the chair-to-chair interconversion of the piperazine (B1678402) ring. rsc.orgrsc.org These processes can lead to the observation of broadened signals or multiple distinct signals for chemically equivalent protons and carbons at room temperature, representing different conformers. nih.govresearchgate.net Temperature-dependent NMR studies are often employed to analyze this behavior, as increasing the temperature can cause these distinct signals to coalesce into single, averaged peaks. rsc.org

For this compound, the ¹H NMR spectrum is expected to show a complex multiplet for the cyclohexyl protons, along with distinct signals for the methyl group and the non-equivalent protons of the piperazine ring. The ¹³C NMR spectrum will similarly display separate signals for each unique carbon atom in the cyclohexyl, methyl, and piperazine moieties.

Interactive Table 1: Expected NMR Spectroscopic Data for this compound

Nucleus Expected Chemical Shift (δ, ppm) Structural Assignment
¹H0.9 - 1.1Methyl group (CH₃) protons
¹H1.0 - 2.0Cyclohexyl (CH₂) protons
¹H2.3 - 3.1Piperazine ring (CH, CH₂) protons
¹³C~15 - 20Methyl group carbon
¹³C~25 - 35Cyclohexyl ring carbons
¹³C~45 - 65Piperazine ring carbons

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups and types of bonds present in the molecule by measuring the absorption of infrared radiation. The spectrum for this compound would be characterized by absorptions corresponding to C-H and C-N bond vibrations. Strong, sharp peaks in the 2800–3000 cm⁻¹ region are characteristic of C-H stretching vibrations from the saturated alkyl groups of the cyclohexane (B81311) and piperazine rings. niscpr.res.inresearchgate.net The C-N stretching vibrations typically appear in the fingerprint region, between 1000 and 1300 cm⁻¹. researchgate.net

Interactive Table 2: Expected IR Absorption Bands for this compound

Frequency Range (cm⁻¹) Vibration Type Functional Group
2950 - 2850C-H StretchCyclohexyl & Piperazine CH/CH₂
1470 - 1440C-H BendCH₂ Scissoring
1300 - 1000C-N StretchTertiary Amine

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming its molecular weight and offering clues to its structure. Under electron ionization (EI), the molecule will form a molecular ion [M]⁺, and then undergo fragmentation. For piperazine analogues, fragmentation pathways typically involve the cleavage of the C-N bonds within the piperazine ring or the bond connecting the substituent to the ring. xml-journal.net Common fragmentation patterns for piperazine-containing compounds include the formation of characteristic ions from the cleavage of the piperazine ring itself, leading to fragments with m/z values such as 56 and 70. xml-journal.net Another expected fragmentation would be the loss of the cyclohexyl group, leading to a significant peak corresponding to the remaining methylpiperazine fragment.

Interactive Table 3: Expected Key Fragments in the Mass Spectrum of 1-Cyclohexyl-2-methyl-piperazine

m/z Value Proposed Fragment Description
182[C₁₁H₂₂N₂]⁺Molecular Ion (M⁺)
99[C₅H₁₁N₂]⁺Loss of cyclohexyl group (M - C₆H₁₁)
83[C₆H₁₁]⁺Cyclohexyl cation
70[C₄H₈N]⁺Fragment from piperazine ring cleavage
56[C₃H₆N]⁺Fragment from piperazine ring cleavage

X-ray Crystallography for Determination of Absolute Configuration and Conformation

While spectroscopic methods confirm the connectivity of a molecule, single-crystal X-ray diffraction is the gold standard for unambiguously determining its three-dimensional structure, including its absolute configuration and solid-state conformation.

The process requires growing a high-quality single crystal of the compound. For amines like this compound, this is often achieved by forming a salt with a suitable acid, which can improve crystallinity. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build an electron density map, from which the positions of all atoms can be determined.

For chiral molecules composed only of light atoms (like C, H, N, O), determining the absolute configuration relies on the phenomenon of anomalous dispersion. This effect, while weak for light atoms, can be measured with modern diffractometers and allows for the correct assignment of the enantiomer. The analysis often involves calculating the Flack parameter; a value close to zero for a given configuration confirms that the structural model is correct and not its inverted mirror image.

The X-ray analysis provides definitive proof of the (R) configuration at the chiral center (C2 of the piperazine ring). Furthermore, it reveals the preferred conformation of the molecule in the solid state. This includes the confirmation of the chair conformations for both the piperazine and cyclohexane rings, as well as the relative orientation of the substituents (i.e., whether the methyl and cyclohexyl groups occupy axial or equatorial positions).

Chromatographic Techniques for Enantiomeric Purity Assessment and Isolation

Chromatographic methods are essential for separating the (R)-enantiomer from its (S)-counterpart and for assessing the enantiomeric purity of the final product. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most widely used and effective technique for this purpose. nih.govcsfarmacie.cznih.gov

Enantiomeric Purity Assessment

Analytical chiral HPLC is used to determine the enantiomeric excess (% ee) of a sample. The separation is based on the differential, transient interactions between the two enantiomers and the chiral stationary phase. youtube.com According to the three-point interaction model, a stable diastereomeric complex can form between the CSP and one enantiomer, but not the other, leading to different retention times and thus separation. csfarmacie.cz

A wide variety of CSPs are commercially available, with polysaccharide-based phases (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support, often found in Chiralpak columns) being particularly effective for separating a broad range of chiral compounds, including piperazine derivatives. unl.ptjocpr.com In a typical analysis, a small amount of the sample is injected onto the chiral column, and the two enantiomers are separated and detected (e.g., by UV absorbance), appearing as two distinct peaks in the chromatogram. The enantiomeric excess is calculated from the relative areas of these two peaks.

Enantiomeric Isolation

For obtaining larger quantities of the pure (R)-enantiomer, the principles of analytical chiral HPLC are scaled up to preparative chiral chromatography. researchgate.net This involves using larger columns with greater loading capacity and higher mobile phase flow rates. rsc.orgclockss.org While the goal of analytical HPLC is quantification, the goal of preparative HPLC is the isolation of one or both enantiomers in high purity. Fractions corresponding to the peak of the desired (R)-enantiomer are collected as they elute from the column. The solvent is then removed to yield the enantiomerically pure compound.

Interactive Table 4: Chromatographic Methods for this compound

Technique Purpose Key Components Outcome
Analytical Chiral HPLCEnantiomeric Purity AssessmentChiral Stationary Phase (e.g., Chiralpak), UV DetectorChromatogram with two separated peaks; calculation of enantiomeric excess (% ee). unl.pt
Preparative Chiral HPLCIsolation of Pure EnantiomerHigh-capacity chiral column, Fraction CollectorCollection of the eluent fraction containing the desired (R)-enantiomer. researchgate.net

Q & A

Q. What are the primary synthetic routes and characterization methods for (R)-1-Cyclohexyl-2-methyl-piperazine?

Methodological Answer: The synthesis typically involves stereoselective alkylation or reductive amination. For example, enantioselective synthesis can be achieved using chiral auxiliaries or catalysts to retain the (R)-configuration. Post-synthesis characterization includes:

  • Chiral HPLC to confirm enantiomeric purity (e.g., using a Chiralpak® column with hexane/isopropanol mobile phase) .
  • NMR spectroscopy (¹H/¹³C) to verify cyclohexyl and methyl substituents (e.g., δ ~2.8 ppm for piperazine protons, δ ~1.5 ppm for cyclohexyl groups) .
  • Mass spectrometry for molecular weight confirmation (e.g., ESI-MS m/z calculated for C₁₁H₂₂N₂: 182.18) .

Q. How is the pharmacological activity of this compound assessed in receptor-binding studies?

Methodological Answer:

  • Radioligand binding assays using sigma-2 receptors: Incubate with [³H]-DTG in the presence of cold ligands (e.g., haloperidol for sigma-1 masking). Determine IC₅₀ values via competitive binding curves .
  • Functional assays (e.g., calcium flux or cAMP modulation) to evaluate agonism/antagonism. For example, PB28 (a structural analog) showed EC₅₀ = 1.40 µM in SK-N-SH cell proliferation assays .

Advanced Research Questions

Q. What is the role of piperazine N-atoms in sigma-2 receptor affinity, and how does stereochemistry influence binding?

Methodological Answer:

  • N-atom importance : Both piperazine N-atoms contribute to binding via hydrogen bonding with receptor residues. Replacing one N with a methine group (e.g., compound 59 in ) reduced sigma-2 affinity (Kᵢ = 4.70 nM vs. 0.68 nM for PB28).
  • Stereochemical impact : The (R)-configuration optimizes spatial alignment with hydrophobic pockets. For example, (R)-enantiomers of MT-45 analogs showed 10-fold higher analgesic activity than (S)-forms .

Q. How do metabolic pathways involving cytochrome P450 enzymes affect this compound’s pharmacokinetics?

Methodological Answer:

  • Mechanism-based inactivation : Piperazine derivatives like EMTPP form reactive intermediates (e.g., imidazo-methide) that covalently bind to CYP2D6, reducing enzyme activity (t₁/₂ = 7.7 min, partition ratio ~99) .
  • Metabolite identification : Use LC-MS/MS to detect hydroxylated/dehydrogenated metabolites. For example, EMTPP metabolites were characterized via NADPH-dependent trapping with N-acetyl cysteine .

Q. How can researchers resolve contradictions in kinetic data for piperazine derivatives in CO₂ absorption studies?

Methodological Answer:

  • Context-dependent variables : Apparent rate constants (kₐₚₚ) vary with temperature and amine concentration. For example, kₐₚₚ for CO₂ absorption in AMP/piperazine blends increased by 40% at 313 K vs. 303 K .
  • Zwitterion deprotonation model : Fit kinetic data using the term k₂ = kₐₘᵢₙₑ + kₚᵢₚₑᵣₐzᵢₙₑ to distinguish contributions from amine vs. piperazine pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.